molecular formula C12H10F5NO2 B11140004 2-(Pentafluorophenoxy)-1-(pyrrolidin-1-yl)ethanone

2-(Pentafluorophenoxy)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B11140004
M. Wt: 295.20 g/mol
InChI Key: FCJMHRTWLRZOLZ-UHFFFAOYSA-N
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Description

2-(2,3,4,5,6-PENTAFLUOROPHENOXY)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is a synthetic organic compound characterized by the presence of a pentafluorophenoxy group and a pyrrolidinyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,4,5,6-PENTAFLUOROPHENOXY)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE typically involves the following steps:

    Formation of the Pentafluorophenoxy Group: This can be achieved by reacting pentafluorophenol with an appropriate halogenated ethanone under basic conditions.

    Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through a nucleophilic substitution reaction, where pyrrolidine reacts with the intermediate compound formed in the previous step.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,3,4,5,6-PENTAFLUOROPHENOXY)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ethanone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The pentafluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,3,4,5,6-PENTAFLUOROPHENOXY)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE would depend on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological effect. The pathways involved would vary based on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3,4,5,6-PENTAFLUOROPHENOXY)ETHAN-1-ONE: Lacks the pyrrolidinyl group, which may affect its reactivity and applications.

    1-(PYRROLIDIN-1-YL)ETHAN-1-ONE:

Properties

Molecular Formula

C12H10F5NO2

Molecular Weight

295.20 g/mol

IUPAC Name

2-(2,3,4,5,6-pentafluorophenoxy)-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C12H10F5NO2/c13-7-8(14)10(16)12(11(17)9(7)15)20-5-6(19)18-3-1-2-4-18/h1-5H2

InChI Key

FCJMHRTWLRZOLZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)COC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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